molecular formula C8H7Cl3 B8801543 (2,2,2-Trichloroethyl)benzene CAS No. 3883-13-4

(2,2,2-Trichloroethyl)benzene

Cat. No. B8801543
Key on ui cas rn: 3883-13-4
M. Wt: 209.5 g/mol
InChI Key: XFEKIQFBJSDMQB-UHFFFAOYSA-N
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Patent
US04426536

Procedure details

The process of Example 4 was followed, using 45 ml. of butanol, 12.5 g. of potassium hydroxide, and 4.6 g. of 1,1,1-trichloro-2-phenylethane. The reflux was carried on for 8 hours, at 110°. The product was 3.85 g. of rather impure oil, apparently containing some of the 2-chloro-2-butoxystyrene impurity, which was converted to desired product by adding 8 ml. of butanol and 40 ml. of 1 N hydrochloric acid and stirring the mixture for 20 minutes. The layers were separated, and the aqueous was extracted with two 30 ml. portions of diethyl ether. The organics were combined and washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated under vacuum to obtain 4.2 g. of partially purified product, 77% pure by vapor phase chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-chloro-2-butoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].Cl[C:4](Cl)(Cl)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl[C:15]1([O:23]CCCC)C=CC=C[CH:16]1[CH:17]=[CH2:18]>C(O)CCC>[C:6]1([CH2:5][C:4]([O:23][CH2:15][CH2:16][CH2:17][CH3:18])=[O:1])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC1=CC=CC=C1)(Cl)Cl
Step Three
Name
2-chloro-2-butoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(C=C)C=CC=C1)OCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried on for 8 hours, at 110°
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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